N-(3-Hydroxypropyl)phthalimide
Overview
Description
N-(3-Hydroxypropyl)phthalimide is an organic compound with the chemical formula C11H11NO3. It is a white or off-white crystalline solid that is soluble in alcohol and ether but slightly soluble in water. This compound is commonly used as a reagent or intermediate in organic synthesis and can serve as a protective agent for carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-Hydroxypropyl)phthalimide is typically synthesized by reacting phthalic anhydride with propanolamine. The reaction is carried out by heating the mixture at a temperature range of 160-180°C for about 4 hours . The reaction can be represented as follows:
Phthalic Anhydride+Propanolamine→this compound
Industrial Production Methods: In industrial settings, the preparation method involves the same basic reaction but may be optimized for larger scale production. The process includes the use of high-temperature, high-pressure conditions, and solvents like water and ethanol mixtures to facilitate the reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of various substituted phthalimide derivatives
Scientific Research Applications
N-(3-Hydroxypropyl)phthalimide has several applications in scientific research:
Medicine: Potential use in drug delivery systems due to its ability to form stable derivatives.
Industry: Utilized as a polymer modifier and amine activator in various industrial processes.
Mechanism of Action
The mechanism by which N-(3-Hydroxypropyl)phthalimide exerts its effects involves its ability to form stable derivatives through various chemical reactions. The hydroxyl group in the compound allows it to participate in oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the derivatives formed .
Comparison with Similar Compounds
- N-(2-Hydroxyethyl)phthalimide
- N-(3-Bromopropyl)phthalimide
- N-(3-Chloro-2-Hydroxypropyl)phthalimide
- N-(Hydroxymethyl)phthalimide
Comparison: N-(3-Hydroxypropyl)phthalimide is unique due to its specific hydroxyl group positioning, which allows for distinct reactivity compared to other similar compounds. For instance, N-(2-Hydroxyethyl)phthalimide has a hydroxyl group on a shorter carbon chain, affecting its reactivity and the types of derivatives it can form. Similarly, halogenated derivatives like N-(3-Bromopropyl)phthalimide and N-(3-Chloro-2-Hydroxypropyl)phthalimide have different reactivity profiles due to the presence of halogen atoms .
Biological Activity
N-(3-Hydroxypropyl)phthalimide is a derivative of phthalimide that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound is synthesized by reacting phthalic anhydride with propanolamine under controlled heating conditions, typically at 160-180 °C. The resulting compound has the following chemical formula: . Its structure includes a phthalimide ring, which is crucial for its biological activity.
1. Antinociceptive and Anti-inflammatory Effects
Recent studies have demonstrated that this compound exhibits significant antinociceptive effects in experimental models of pain. In a study involving formaldehyde-induced nociception in mice, this compound was shown to inhibit both phases of the nociceptive response at a dosage of 546 mg/kg . This suggests its potential utility in managing acute and chronic pain conditions.
Furthermore, in models of neuropathic pain, this compound effectively reduced mechanical allodynia induced by chronic constriction injury (CCI) of the sciatic nerve . These findings indicate that this compound may act through multiple pathways to alleviate pain, potentially involving opioid receptors as indicated by the attenuation of its effects upon administration of naltrexone .
2. Antimicrobial Activity
The antimicrobial properties of phthalimide derivatives have been well-documented. In comparative studies, this compound was screened alongside other phthalimide derivatives for antibacterial and antifungal activities. The results indicated that compounds containing the phthalimide moiety demonstrated considerable antimicrobial efficacy against various Gram-positive and Gram-negative bacteria as well as fungi .
Structure-Activity Relationship (SAR)
The SAR analysis for this compound indicates that modifications on the phthalimide core can significantly influence its biological activity. For instance, derivatives with different substitutions on the aromatic ring or variations in the alkyl chain exhibited varying degrees of potency against specific targets .
Compound | Activity Type | Effective Dose (mg/kg) | Reference |
---|---|---|---|
This compound | Antinociceptive | 546 | |
N-carboxymethyl-3-nitrophthalimide | Antinociceptive | 700 | |
Phthalimide Derivatives | Antimicrobial | Varies |
The mechanisms underlying the biological activities of this compound are still being elucidated. Initial studies suggest that it may interact with various biological targets, including enzymes involved in pain signaling pathways and microbial growth inhibition mechanisms. For example, molecular docking studies have indicated potential interactions with E. coli topoisomerase II DNA gyrase B and VEGFR-2 enzymes, which are crucial for understanding its anticancer properties .
Case Studies
In an experimental model assessing the efficacy of different phthalimide analogues, this compound was highlighted for its dual action against inflammatory and neuropathic pain . The study emphasized its potential as a lead compound for further development into therapeutic agents targeting pain management.
Properties
IUPAC Name |
2-(3-hydroxypropyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,13H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMILTTURCQDGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236942 | |
Record name | N-(3-Hydroxypropyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883-44-3 | |
Record name | 2-(3-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Hydroxypropyl)phthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 883-44-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41174 | |
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Record name | N-(3-Hydroxypropyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-hydroxypropyl)phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(3-Hydroxypropyl)phthalimide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2TMC7E8YH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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